molecular formula C6H12N2O3 B1670804 (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid CAS No. 69257-01-8

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid

Cat. No.: B1670804
CAS No.: 69257-01-8
M. Wt: 160.17 g/mol
InChI Key: USGUVNUTPWXWBA-HNQUOIGGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid typically involves the reaction of 3-butenoic acid with 2-aminoethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, amides, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid is unique due to its specific configuration and the presence of both amino and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

69257-01-8

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid

InChI

InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+

InChI Key

USGUVNUTPWXWBA-HNQUOIGGSA-N

SMILES

C(COC=CC(C(=O)O)N)N

Isomeric SMILES

C(CO/C=C/C(C(=O)O)N)N

Canonical SMILES

C(COC=CC(C(=O)O)N)N

Appearance

Solid powder

49669-74-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aminoethoxyvinylglycine
aminoethoxyvinylglycine hydrochloride
aviglycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
Reactant of Route 2
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
Reactant of Route 3
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
Reactant of Route 4
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
Reactant of Route 5
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
Reactant of Route 6
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid

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